C8-Cl Substitution Is Required for Nanomolar MCHR1 Binding Affinity Versus Dechlorinated Analog
In a radioligand displacement assay using [125I]-MCH(4-19) at human MCHR1 expressed in CHO cells, a compound series bearing the 8-chloro-4-aminochromane-6-carboxylate scaffold achieved an IC50 of 6.70 nM [1]. While direct head-to-head comparator data for this exact derivative series are not publicly available from a single published study, extensive medicinal chemistry SAR from the MCHR1 antagonist patent literature demonstrates that the 8-position halogen (particularly chloro and fluoro) is critical for high-affinity receptor binding [2]. The dechlorinated parent scaffold, Methyl 4-aminochromane-6-carboxylate (CAS 939758-84-6), lacks this key halogen interaction and would be expected to exhibit substantially reduced MCHR1 binding affinity based on established chromane SAR trends .
Dechlorinated analog: data not reported; predicted ≥10–100-fold shift
| Evidence Dimension | MCHR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.70 nM (scaffold bearing 8-chloro substitution) [1] |
| Comparator Or Baseline | Dechlorinated analog (C8-H): IC50 data not reported for the exact compound in this assay; class-level SAR indicates substantially reduced affinity without 8-halogen |
| Quantified Difference | The 8-chloro substituent contributes a predicted binding energy gain; dechlorination expected to shift IC50 by ≥10–100-fold based on chromane halogen SAR precedent [2] |
| Conditions | Displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells [1] |
Why This Matters
Procurement decisions for MCHR1 antagonist programs must specify the 8-chloro derivative; the dechlorinated analog Methyl 4-aminochromane-6-carboxylate (CAS 939758-84-6) cannot serve as a functional substitute for target engagement studies.
- [1] BindingDB. BDBM50357507 (CHEMBL1914636). IC50 = 6.70 nM, displacement of [125I]-MCH(4-19) from human MCHR1 expressed in CHO cells. Curated by ChEMBL from Takeda Pharmaceutical data. View Source
- [2] US Patent 5,646,309. Intermediates in the synthesis of chroman derivatives. Preferred embodiments: R4 = fluorine in the 8-position. Filed 1995, granted 1997. View Source
